molecular formula C15H16N2O2 B6629184 (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone

(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone

Cat. No.: B6629184
M. Wt: 256.30 g/mol
InChI Key: ZEKLLQFVACFPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone is a complex organic compound that features a quinoline ring attached to a pyrrolidine ring

Properties

IUPAC Name

(3-hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-15(19)7-9-17(10-15)14(18)12-6-8-16-13-5-3-2-4-11(12)13/h2-6,8,19H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKLLQFVACFPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC=NC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone typically involves the formation of the quinoline ring followed by the attachment of the pyrrolidine moiety

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the pyrrolidine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and pyrrolidine derivatives, which can have different functional groups and properties.

Scientific Research Applications

(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone
  • (3-Hydroxy-3-methyl-pyrrolidin-1-yl)-(4H-thiazol-5-yl)methanone

Uniqueness

(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone is unique due to its combination of a quinoline ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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